Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide is a chemical compound with the molecular formula C₇H₇BF₃KO and a molecular weight of 214.04 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group attached to a phenyl ring substituted with a hydroxyl and a methyl group. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide typically involves the reaction of 2-hydroxy-3-methylphenylboronic acid with potassium bifluoride (KHF₂) in the presence of a suitable solvent . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. Major products formed from these reactions include biaryl compounds, boronic acids, and borate esters.
Scientific Research Applications
Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide has several scientific research applications:
Biology: The compound can be used to label biomolecules with boron-containing groups, facilitating studies on enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the phenyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide can be compared with other trifluoroborate compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 2-hydroxyphenyltrifluoroborate These compounds share similar chemical properties but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. This compound is unique due to the presence of both hydroxyl and methyl groups, which can enhance its solubility and reactivity in certain chemical reactions .
Properties
IUPAC Name |
potassium;trifluoro-(2-hydroxy-3-methylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-3-2-4-6(7(5)12)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJADOGHMPEMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C)O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.